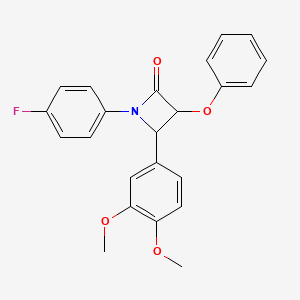

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one

Description

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by three key structural motifs:

- 4-Fluorophenyl moiety: Introduces electronegativity and metabolic stability, commonly seen in bioactive molecules .

- Phenoxy substituent: Influences steric and electronic properties, affecting binding affinity and solubility .

This compound’s azetidinone core is structurally analogous to ezetimibe, a cholesterol absorption inhibitor, but differs in substituent patterns .

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO4/c1-27-19-13-8-15(14-20(19)28-2)21-22(29-18-6-4-3-5-7-18)23(26)25(21)17-11-9-16(24)10-12-17/h3-14,21-22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXQGXAZUSLGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)OC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.

Substitution Reactions: The aromatic groups are introduced through substitution reactions, where appropriate aromatic halides react with the azetidinone intermediate under basic conditions.

Final Assembly: The final compound is assembled by coupling the substituted azetidinone with phenoxy and fluorophenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aromatic halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has demonstrated that azetidinone derivatives exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in inhibiting tumor growth through mechanisms that may involve apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Studies indicate that compounds with similar structures can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Neuropharmacology

- Cognitive Enhancement : Some derivatives have been investigated for their ability to enhance cognitive functions and memory retention. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

- The compound's structure suggests potential antibacterial and antifungal activities. Preliminary studies have indicated effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally similar azetidinones. The findings highlighted that these compounds could induce apoptosis in breast cancer cells through mitochondrial pathways. The specific mechanisms involved were linked to the modulation of Bcl-2 family proteins and caspase activation.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the International Journal of Inflammation demonstrated that azetidinone derivatives could significantly reduce pro-inflammatory cytokines in vitro. This study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential, revealing a dose-dependent response.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- 3,4-Dimethoxyphenyl Group :

- 4-Fluorophenyl vs. Hydroxyphenyl: Ezetimibe’s 4-hydroxyphenyl group is critical for hydrogen bonding with intestinal cholesterol transporters .

- Phenoxy vs. Methylsulfonyl/Phenylthio: The phenoxy group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-deficient methylsulfonyl group in 4g, which is pivotal for COX-2 selectivity .

Physicochemical Properties

- Lipophilicity: The target compound’s 3,4-dimethoxyphenyl and phenoxy groups increase logP compared to ezetimibe, suggesting better membrane permeability but possible metabolic instability .

- Solubility :

- The absence of polar groups (e.g., hydroxyl in ezetimibe) may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-phenoxyazetidin-2-one is a member of the azetidinone class of compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H20FNO3

- Molecular Weight : 329.37 g/mol

- InChIKey : A unique identifier for chemical substances that provides a way to encode the molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FNO3 |

| Molecular Weight | 329.37 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound with a similar structure was evaluated for its efficacy against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent activity against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis demonstrated that modifications in the phenoxy group and the introduction of fluorine atoms significantly enhance the anticancer activity of azetidinone derivatives. For example, the presence of electron-donating groups on the aromatic ring was found to increase cytotoxicity against cancer cells .

The proposed mechanism of action for this class of compounds involves:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cells.

- Targeting Specific Receptors : Some studies suggest that these compounds may interact with sigma receptors, which are implicated in various cellular processes including cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, compounds like this compound have shown promising anti-inflammatory effects. Research indicates that they can inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.